molecular formula C19H22N4O B2384715 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one CAS No. 2415499-30-6

1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one

Cat. No.: B2384715
CAS No.: 2415499-30-6
M. Wt: 322.412
InChI Key: SMQLMVKZGFOARQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is a complex organic compound that features a quinazoline ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitubercular and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions, usually in pyridine solution, and is heated at 100°C for 24 hours. The yields of the products are generally high, ranging from 47% to 80% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.

Scientific Research Applications

1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various enzymes and proteins.

    Medicine: Investigated for its potential as an antitubercular and antidiabetic agent.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has shown high binding affinity towards enzymes like dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase. These interactions inhibit the activity of these enzymes, which are crucial for the survival of Mycobacterium tuberculosis, thereby exhibiting antitubercular activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is unique due to its specific structural features and the combination of a quinazoline ring with a piperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c24-18-13-23(11-10-22(18)12-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-14-21-19/h1-3,6-7,14H,4-5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQLMVKZGFOARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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